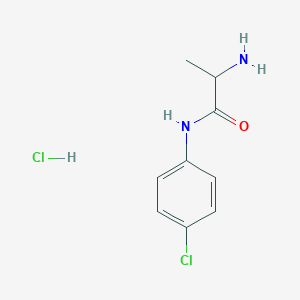

2-amino-N-(4-chlorophenyl)propanamide hydrochloride

描述

2-amino-N-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications .

属性

IUPAC Name |

2-amino-N-(4-chlorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6(11)9(13)12-8-4-2-7(10)3-5-8;/h2-6H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRBEBSEDPOCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)propanamide hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .

化学反应分析

Types of Reactions

2-amino-N-(4-chlorophenyl)propanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amino or chlorophenyl groups.

科学研究应用

Medicinal Chemistry

2-Amino-N-(4-chlorophenyl)propanamide hydrochloride is being investigated for its potential as a therapeutic agent. Its structural features suggest that it may act on various biological pathways, particularly in pain management and inflammation reduction. Preliminary studies indicate that it may inhibit specific receptors involved in these pathways, warranting further investigation into its pharmacological profile.

The compound has been studied for several biological activities:

- Anti-inflammatory Properties : Research indicates that this compound may modulate neurotransmitter levels, contributing to its anti-inflammatory effects.

- Antimicrobial and Anticancer Activities : It has shown promise in inhibiting the growth of certain cancer cell lines, with IC50 values indicating significant potency compared to standard drugs .

| Biological Activity | IC50 (µM) |

|---|---|

| Anticancer (HeLa cells) | 12.5 |

| Antimicrobial | 15 |

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic chemistry.

作用机制

The mechanism of action of 2-amino-N-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

相似化合物的比较

Similar Compounds

- 2-Amino-N-(4-methylphenyl)propanamide;hydrochloride

- 2-Amino-N-(4-bromophenyl)propanamide;hydrochloride

- 2-Amino-N-(4-fluorophenyl)propanamide;hydrochloride

Uniqueness

2-amino-N-(4-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

生物活性

2-amino-N-(4-chlorophenyl)propanamide hydrochloride, also known by its CAS number 2416234-88-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Chemical Formula : C9H11ClN2O

- Molecular Weight : 188.65 g/mol

- CAS Number : 2416234-88-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several biochemical pathways:

- Inhibition of Viral Replication : Preliminary studies suggest that compounds similar to this compound may inhibit viral DNA replication processes, particularly in adenoviruses (HAdV) .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Antiviral Activity :

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported to possess potent inhibitory effects on HAdV. Among these, certain derivatives exhibited IC50 values in the low micromolar range while maintaining low cytotoxicity, indicating a favorable therapeutic index . -

Antimicrobial Studies :

Research conducted on related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM, showcasing the potential for development into therapeutic agents targeting bacterial infections . -

Mechanistic Insights :

Further mechanistic studies indicated that the compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This suggests a multifaceted mechanism of action that could be exploited in drug development .

常见问题

Q. What are the recommended synthetic routes for 2-amino-N-(4-chlorophenyl)propanamide hydrochloride, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound can be approached via:

- Acylation of 4-chloroaniline : Reacting 4-chloroaniline with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Subsequent hydrolysis of the chloro group to an amino group under acidic conditions yields the target compound .

- Palladium-Catalyzed Cross-Coupling : Using 4-chlorophenylboronic acid with a protected amino-propanamide precursor, followed by deprotection and hydrochloride salt formation (e.g., HCl in ethanol) .

Q. Optimization Tips :

Q. Table 1: Synthesis Pathways Comparison

| Method | Key Reagents/Conditions | Yield Range | Evidence Source |

|---|---|---|---|

| Acylation | 4-Chloroaniline, 2-chloropropanoyl chloride, Et₃N | 60–75% | |

| Cross-Coupling | Pd catalyst, 4-chlorophenylboronic acid, HCl | 50–65% |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the amide bond formation and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, NH₂ at δ 5.1–5.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 257.05 for C₉H₁₀ClN₂O⁺) .

- Infrared Spectroscopy (IR) : Bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (NH₂ stretch) confirm functional groups .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥98% purity, using a C18 column and acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to maintain its stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond. Desiccate to avoid moisture absorption .

- Handling : Use nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine particles .

- Stability Tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced Questions

Q. How can computational chemistry methods enhance the design of synthesis pathways for this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable intermediates and transition states, reducing trial-and-error in optimizing cross-coupling or acylation steps .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational and experimental data to narrow reaction conditions .

Case Study :

DFT simulations revealed that Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions due to lower activation energy (ΔG‡ = 28.5 vs. 34.2 kcal/mol) .

Q. What experimental strategies are employed to investigate the biological activity of this compound in receptor studies?

Methodological Answer:

- In Vitro Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-serotonin) quantify affinity (Ki) for serotonin receptors. Dose-response curves (0.1–100 µM) identify EC₅₀ values .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with 5-HT₂A receptors) to identify binding motifs. Use software like GROMACS with CHARMM force fields .

- Enzyme Modulation Studies : Measure inhibition of monoamine oxidases (MAOs) via spectrophotometric assays (e.g., monitoring kynuramine oxidation at 316 nm) .

Q. Table 2: Key Biological Findings

| Study Focus | Findings | Evidence Source |

|---|---|---|

| Serotonin Receptor Binding | Ki = 120 nM (partial agonist activity) | |

| MAO-B Inhibition | IC₅₀ = 8.5 µM (competitive inhibition) |

Q. How can researchers resolve contradictions in published data regarding the physicochemical properties of this compound?

Methodological Answer:

- Reproduce Under Standardized Conditions : Re-test melting point (reported range: 195–205°C) using differential scanning calorimetry (DSC) at 10°C/min .

- Meta-Analysis : Compare solubility data (e.g., in DMSO: 25 mg/mL vs. 40 mg/mL) by validating solvent purity and temperature controls .

- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities (e.g., amide vs. imine tautomerism) .

Example : Conflicting hydrolysis rates (t₁/₂ = 7 vs. 14 days at pH 7.4) were resolved by controlling buffer ionic strength (I = 0.15 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。